

Application Notes and Protocols for FM4-64 in Fluorescence Microscopy

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Compound of Interest

Compound Name: FM04

Cat. No.: B12399301

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64 is a lipophilic styryl dye that serves as a vital stain for the plasma membrane and is a powerful tool for investigating the dynamics of membrane trafficking, including endocytosis and exocytosis, in a wide range of eukaryotic cells. Its fluorescence is environmentally sensitive; it is weakly fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane. This property allows for the real-time visualization of vesicle formation, transport, and fusion events. When endocytosis is triggered, the dye is internalized within newly formed vesicles, allowing for the tracking of their subsequent fate within the cell. Conversely, the release of the dye from pre-labeled vesicles during exocytosis can be monitored by a decrease in fluorescence intensity. These characteristics make FM4-64 an invaluable probe in cell biology, neurobiology, and drug discovery for studying the intricate processes of vesicular transport.

Data Presentation

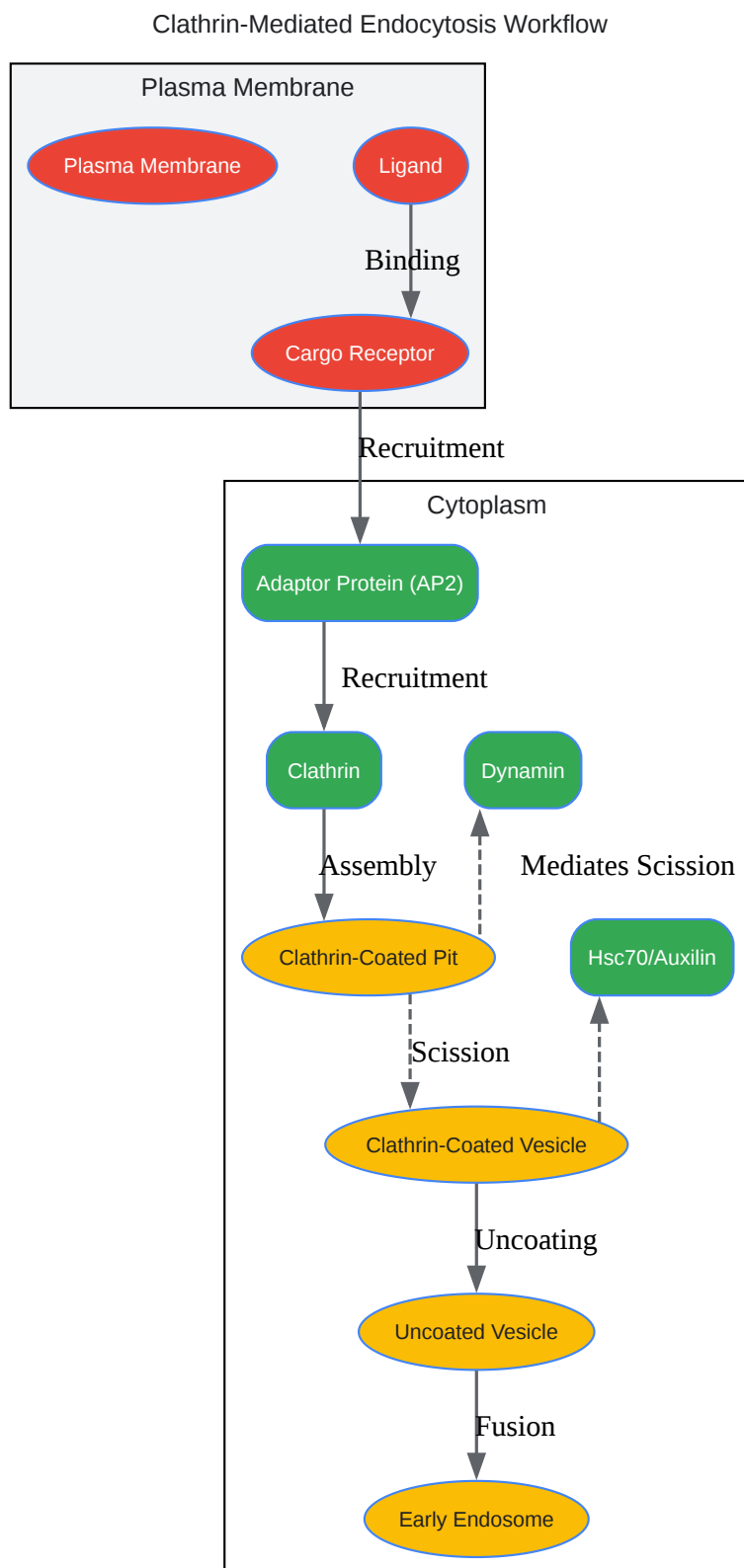
The quantitative properties of FM4-64 are crucial for designing and interpreting fluorescence microscopy experiments. Below is a summary of its key characteristics.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~510-515 nm[1]	Can be efficiently excited by 488 nm or 514 nm laser lines. Spectral properties are dependent on the membrane environment.
Emission Maximum (λ_{em})	~640-750 nm[1][2]	The large Stokes shift minimizes bleed-through from the excitation source. The emission spectrum can also be influenced by the local membrane environment.
Molar Extinction Coefficient (ϵ)	Data not consistently available	A value for a similar compound, MM 4-64, has been reported, but it is not confirmed to be identical to FM4-64.[3]
Quantum Yield (Φ)	Significantly increases upon membrane binding[4]	Specific numerical data is not readily available. The fluorescence quantum yield is much higher in a lipid environment compared to aqueous solutions.
Photostability	Good[5]	FM4-64 exhibits greater photostability compared to some other styryl dyes, making it suitable for time-lapse imaging.[5]
Molecular Weight	~608 g/mol [2]	

Mandatory Visualizations

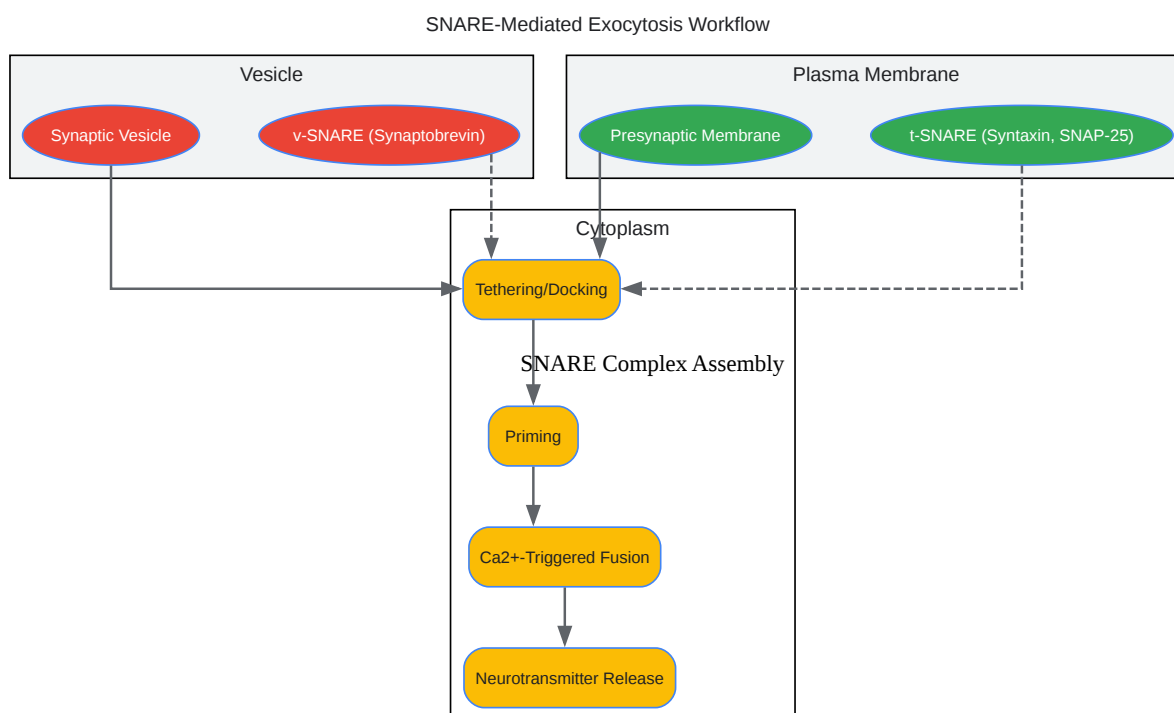
Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key cellular pathways where FM4-64 is a valuable investigative tool.



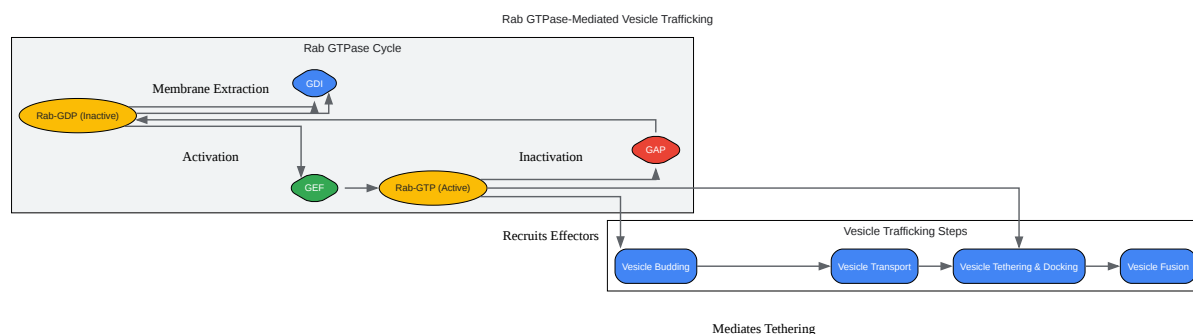
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Clathrin-Mediated Endocytosis Pathway



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SNARE-Mediated Exocytosis Pathway



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Rab GTPase-Mediated Vesicle Trafficking

Experimental Protocols

Protocol 1: Visualizing Endocytosis in Cultured Mammalian Cells

This protocol describes the general procedure for labeling and imaging endocytic vesicles in cultured mammalian cells using FM4-64.

Materials:

- FM4-64 stock solution (e.g., 1 mM in DMSO)
- Cultured mammalian cells on glass-bottom dishes or coverslips

- Imaging medium (e.g., HEPES-buffered saline or phenol red-free cell culture medium)
- Confocal or wide-field fluorescence microscope equipped for red fluorescence detection

Procedure:

- Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.
- Staining Solution Preparation: Prepare a working solution of FM4-64 in the imaging medium. A final concentration of 2-10 μM is a good starting point, but the optimal concentration should be determined empirically for each cell type.
- Labeling:
 - Wash the cells once with pre-warmed imaging medium.
 - Add the FM4-64 working solution to the cells and incubate at 37°C. The incubation time will determine the extent of internalization. For early endosomes, an incubation of 5-15 minutes is often sufficient. For labeling of late endosomes or lysosomes, longer incubation times (30-60 minutes or more) may be required.
- Washing:
 - To visualize internalized vesicles, it is crucial to remove the dye from the plasma membrane.
 - Aspirate the FM4-64 solution and wash the cells 2-3 times with ice-cold imaging medium. The cold temperature inhibits further endocytosis and exocytosis.
- Imaging:
 - Immediately after washing, add fresh, pre-warmed imaging medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm).

- Acquire images at different time points to track the movement and fate of the labeled vesicles.

Protocol 2: Monitoring Synaptic Vesicle Exocytosis in Neurons

This protocol outlines a method to label synaptic vesicles with FM4-64 and then stimulate their exocytosis to measure neurotransmitter release.^{[6][7]}

Materials:

- FM4-64 stock solution (e.g., 1 mM in DMSO)
- Primary neuronal cultures on coverslips
- High-potassium stimulation buffer (e.g., imaging buffer with 90 mM KCl, with osmolarity adjusted by reducing NaCl)
- Imaging buffer (e.g., HEPES-buffered saline)
- Fluorescence microscope with a perfusion system and capabilities for time-lapse imaging

Procedure:

- Vesicle Loading (Staining):
 - Mount the coverslip with neurons in an imaging chamber.
 - Perfuse the neurons with the high-potassium stimulation buffer containing 5-10 μ M FM4-64 for 1-2 minutes to induce endocytosis and load the recycling synaptic vesicles with the dye.
- Washing:
 - Switch the perfusion to the standard imaging buffer without FM4-64 to wash away the excess dye from the extracellular space and the plasma membrane.
 - Continue washing for 5-10 minutes to ensure a low background signal.

- Baseline Imaging:
 - Acquire initial fluorescence images of the labeled synaptic terminals. The bright puncta represent clusters of labeled synaptic vesicles.
- Stimulation of Exocytosis (Destaining):
 - Stimulate the neurons to induce exocytosis, for example, by perfusing with the high-potassium stimulation buffer or by electrical field stimulation.
 - Acquire a time-lapse series of images during and after the stimulation.
- Data Analysis:
 - Measure the fluorescence intensity of individual synaptic boutons over time.
 - The rate of fluorescence decrease is proportional to the rate of exocytosis of the labeled vesicles.

Protocol 3: Tracking Vesicle Trafficking in Plant Cells

This protocol provides a method for observing the endocytic pathway in plant root cells using FM4-64.

Materials:

- FM4-64 stock solution (e.g., 1 mM in water or DMSO)
- Plant seedlings (e.g., *Arabidopsis thaliana*) grown on agar plates
- Liquid growth medium (e.g., Murashige and Skoog medium)
- Microscope slides and coverslips
- Confocal microscope

Procedure:

- Seedling Preparation: Gently remove a seedling from the agar plate.

- Staining:
 - Prepare a 2-4 μ M solution of FM4-64 in liquid growth medium.
 - Mount the seedling in a small drop of the staining solution on a microscope slide and cover with a coverslip.
- Imaging:
 - Immediately begin imaging the root epidermal cells using a confocal microscope.
 - The plasma membrane will be labeled within the first few minutes.
 - Acquire a time-lapse series of images to observe the internalization of the dye and the labeling of endosomes, the trans-Golgi network, and eventually the tonoplast (vacuolar membrane). This process can take from 15 minutes to over an hour depending on the plant species and experimental conditions.
- Data Analysis:
 - The temporal and spatial progression of FM4-64 fluorescence through different compartments can be analyzed to dissect the kinetics of the endocytic pathway.

Conclusion

FM4-64 is a versatile and robust fluorescent probe for the real-time investigation of membrane dynamics in living cells. The protocols provided here serve as a starting point for researchers to design experiments tailored to their specific biological questions. Careful optimization of dye concentration, incubation time, and imaging parameters is essential for obtaining high-quality, reproducible data. The combination of FM4-64 with other fluorescent probes and advanced microscopy techniques will continue to provide valuable insights into the complex and dynamic processes of vesicle trafficking in health and disease.

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